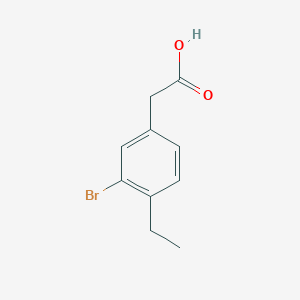
2-(3-Bromo-4-ethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the 3-position and an ethyl group at the 4-position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Formation of 2-(3-Substituted-4-ethylphenyl)acetic acid derivatives.
Oxidation: Formation of this compound derivatives with oxidized side chains.
Reduction: Formation of 2-(3-Bromo-4-ethylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
2-Bromo-4-ethylphenylacetic acid: Positional isomer with bromine and ethyl groups at different positions, affecting reactivity and applications.
3-Bromo-4-methylphenylacetic acid: Methyl group instead of ethyl, resulting in variations in steric and electronic effects.
Uniqueness: 2-(3-Bromo-4-ethylphenyl)acetic acid is unique due to the specific positioning of the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-(3-bromo-4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Clave InChI |
OZYWZVVDEAWNPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


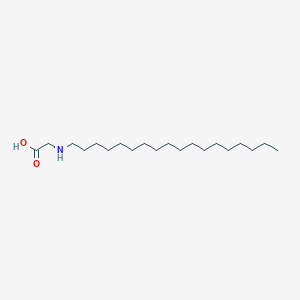

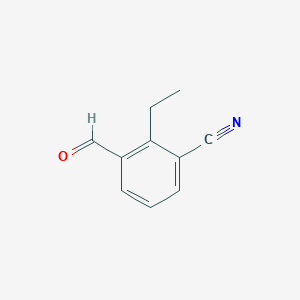

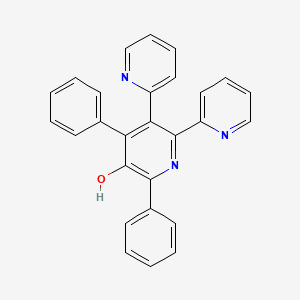
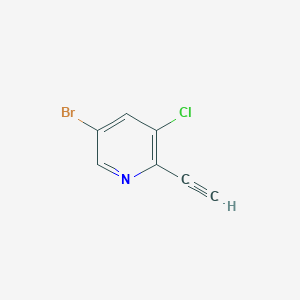

![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
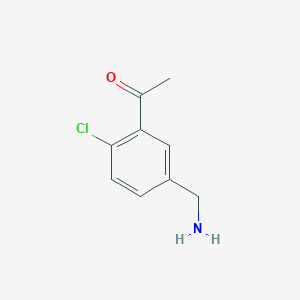

![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
